7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and cardiovascular therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 336.39 g/mol
This compound features a pyrido-triazolo-pyrimidine core with substituents that enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- IC Values: The compound exhibited IC values in the low micromolar range, indicating potent activity. Specifically:
These values suggest that the compound is more effective than traditional chemotherapeutic agents like 5-fluorouracil (5-Fu).
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably:
- The compound has been shown to inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2 and other downstream targets such as c-Raf and AKT.
- Induction of apoptosis and G2/M phase arrest has been observed in treated cancer cells, highlighting its potential as an effective anticancer agent .
Phosphodiesterase Inhibition
Additionally, compounds structurally related to This compound have been identified as selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDE). This inhibition has therapeutic implications for cardiovascular disorders and other conditions where modulation of cGMP levels is beneficial .
Comparative Analysis of Related Compounds
Compound Name | Structure | Anticancer Activity (IC) | Mechanism |
---|---|---|---|
Compound H12 | Pyrido-triazolo-pyrimidine | MGC-803: 9.47 μM; HCT-116: 9.58 μM; MCF-7: 13.1 μM | ERK pathway inhibition |
Compound 14 | Pyrazolo-pyrimidine | HCT-116: 6–99 nM | CDK2 inhibition |
Compound 15 | Pyrazolo-triazolo derivative | MCF-7: IC = 0.53 μM | Tubulin polymerization inhibitor |
This table highlights the comparative potency and mechanisms of action among different compounds related to the pyrido-triazolo-pyrimidine scaffold.
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various triazolo-pyrimidine derivatives on human cancer cell lines, it was found that modifications to the substituents significantly affected the biological activity. The incorporation of methoxy groups enhanced potency against multiple cancer types .
Case Study 2: Cardiovascular Applications
Another investigation explored the role of similar compounds as PDE inhibitors in models of cardiovascular disease. The results indicated that these compounds could effectively lower blood pressure and improve cardiac function in hypertensive animal models .
Properties
IUPAC Name |
11-cyclopentyl-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-27-15-8-6-13(7-9-15)18-22-20-21-12-16-17(25(20)23-18)10-11-24(19(16)26)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKOUQDBHLERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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